1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-O-beta-D-galactosyl-sn-glycerol
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Overview
Description
1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-O-beta-D-galactosyl-sn-glycerol is a glycosylglycerol derivative.
Scientific Research Applications
Anti-Inflammatory Activities
1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-O-beta-D-galactosyl-sn-glycerol, found in Perilla frutescens, shows significant anti-inflammatory effects in lipopolysaccharide-stimulated murine macrophages. It inhibits the production of TNF-α, IL-1β, and IL-6, providing insights into the traditional anti-inflammatory effect of Perilla frutescens (Yu Zi et al., 2021).
Membrane Dynamics
Molecular dynamics simulations of lipid membranes containing this compound have been conducted. These studies provide insights into the bilayer structure, molecular organization, and dynamics of such membranes, useful for understanding biological membrane properties (Jon Kapla et al., 2012).
Anti-Tumor and Antibacterial Activities
Compounds containing this compound have shown significant antibacterial and antitumor activities. Such findings are significant for the development of new therapeutic agents (J. Dai et al., 2001).
Platelet-Activating Factor Antagonism
Diacylglycolipids containing this compound have been identified as potent platelet-activating factor (PAF) antagonists, which is important for the development of anti-inflammatory and cardioprotective drugs (G. Fan et al., 2008).
Chemotaxis Inhibition
In Rosa canina, this glycerolipid inhibits the chemotaxis of human peripheral blood neutrophils in vitro, which may explain the anti-inflammatory properties of rose hip herbal remedies (E. Larsen et al., 2003).
Spectroscopic Studies
Spectroscopic studies of this glycerolipid in different solvents have provided insights into its secondary structure and dynamics, contributing to our understanding of lipid behavior in various environments (S. R. Johns et al., 1977).
Hepatoprotective Potential
Studies suggest that this glycerolipid could have hepatoprotective properties, which is important for developing liver-protective therapies (K. Jung et al., 2005).
Properties
Molecular Formula |
C45H74O10 |
---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
[2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C45H74O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,38-39,42-46,49-51H,3-4,9-10,15-16,21-37H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t38?,39-,42+,43+,44-,45-/m1/s1 |
InChI Key |
QUZHZFAQJATMCA-VLTMIGNISA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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